molecular formula C14H10FN3S B11073845 N-(2-fluorophenyl)-4-(2-pyridyl)thiazol-2-amine

N-(2-fluorophenyl)-4-(2-pyridyl)thiazol-2-amine

Cat. No.: B11073845
M. Wt: 271.31 g/mol
InChI Key: VVSAPVJXTYIRNE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(2-pyridyl)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(2-pyridyl)thiazol-2-amine typically involves the reaction of 2-fluoroaniline with 2-bromo-4-(2-pyridyl)thiazole under specific conditions. The reaction may require a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the pyridyl or thiazole rings.

    Substitution: The fluorophenyl group may participate in substitution reactions, especially nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-fluorophenyl)-4-(2-pyridyl)thiazol-2-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(2-pyridyl)thiazol-2-amine
  • N-(2-bromophenyl)-4-(2-pyridyl)thiazol-2-amine
  • N-(2-methylphenyl)-4-(2-pyridyl)thiazol-2-amine

Uniqueness

N-(2-fluorophenyl)-4-(2-pyridyl)thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H10FN3S

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H10FN3S/c15-10-5-1-2-6-11(10)17-14-18-13(9-19-14)12-7-3-4-8-16-12/h1-9H,(H,17,18)

InChI Key

VVSAPVJXTYIRNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=CC=N3)F

Origin of Product

United States

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